An In-depth Technical Guide to (8-Bromoquinolin-2-yl)methanol (CAS 1267494-88-1)
An In-depth Technical Guide to (8-Bromoquinolin-2-yl)methanol (CAS 1267494-88-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Bromoquinolin-2-yl)methanol, a halogenated quinoline derivative, represents a promising scaffold for chemical and pharmaceutical research. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of a bromine atom at the 8-position and a hydroxymethyl group at the 2-position offers versatile handles for further chemical modification.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic pathway, potential applications in drug discovery, predicted spectroscopic data, and essential safety and handling protocols for (8-Bromoquinolin-2-yl)methanol. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for novel molecular design and discovery.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of (8-Bromoquinolin-2-yl)methanol is presented in the table below. It is important to note that while some data is available from commercial suppliers, many properties have not been experimentally determined and are therefore estimated based on the properties of related quinoline derivatives.[4]
| Property | Value | Source |
| CAS Number | 1267494-88-1 | - |
| Molecular Formula | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 g/mol | - |
| Appearance | Yellow to colorless oil | Commercial Supplier |
| Physical State | Liquid | Commercial Supplier |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Soluble in organic solvents such as ethanol, ether, DMSO, and methanol.[5] Sparingly soluble in water.[4][6] | Inferred from related compounds |
Synthesis and Reactivity
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (8-Bromoquinolin-2-yl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-8-bromoquinoline
-
To a solution of 8-bromo-2-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-8-bromoquinoline, which can be used in the next step without further purification or purified by column chromatography.
Causality behind Experimental Choices: The use of NBS and AIBN is a standard and effective method for the free-radical bromination of benzylic methyl groups. Carbon tetrachloride is a common solvent for such reactions due to its inertness.
Step 2: Synthesis of (8-Bromoquinolin-2-yl)methanol
-
Dissolve the crude 2-(bromomethyl)-8-bromoquinoline from the previous step in a mixture of acetone and water.
-
Add an excess of a weak base, such as sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the conversion by TLC.
-
After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (8-Bromoquinolin-2-yl)methanol.
Causality behind Experimental Choices: The nucleophilic substitution of the benzylic bromide with a hydroxide ion (from the aqueous sodium bicarbonate) is a classic method for the formation of alcohols. The use of a weak base minimizes potential side reactions.
Potential Applications in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antimalarial, and anti-inflammatory properties.[3][7][8] The presence of a bromine atom and a primary alcohol in (8-Bromoquinolin-2-yl)methanol provides two distinct points for chemical modification, making it a valuable building block for the synthesis of compound libraries for drug discovery.
Caption: Potential drug discovery applications of (8-Bromoquinolin-2-yl)methanol.
-
Anticancer Agents: The bromine atom at the 8-position can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) for potential anticancer activity.[1][9]
-
Antifungal Agents: The hydroxymethyl group at the 2-position can be derivatized through esterification or etherification to generate compounds with potential antifungal properties.[1]
-
Neuroprotective Agents: Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[1] (8-Bromoquinolin-2-yl)methanol can serve as a starting point for the synthesis of novel compounds with potential neuroprotective effects.
Predicted Spectroscopic Data
As experimental spectroscopic data for (8-Bromoquinolin-2-yl)methanol is not available, the following are predictions based on the analysis of its structure and comparison with known spectra of related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (quinoline ring): Expected to appear in the range of δ 7.5-9.0 ppm. The protons on the pyridine ring (positions 3 and 4) will likely be downfield compared to those on the benzene ring (positions 5, 6, and 7) due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns will be complex due to spin-spin coupling between adjacent protons.
-
Methylene Protons (-CH₂OH): A singlet is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (quinoline ring): Signals are expected in the range of δ 120-160 ppm. The carbon atom attached to the bromine (C8) and the carbon atoms of the pyridine ring will have distinct chemical shifts.
-
Methylene Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch (alcohol): A broad absorption band is expected around 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Sharp peaks are expected just above 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic rings): Multiple sharp absorptions are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (primary alcohol): A strong absorption is expected around 1050-1150 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the 500-600 cm⁻¹ region.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 237 and 239 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and the bromine atom (-Br, 79/81 Da).
Safety and Handling
Substituted quinolines should be handled with care as they can be hazardous.[10][11][12] The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
Seek immediate medical attention in all cases of significant exposure.
Conclusion
(8-Bromoquinolin-2-yl)methanol is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its quinoline core, coupled with strategically placed functional groups, offers a platform for the synthesis of diverse compound libraries. While a comprehensive experimental characterization of this compound is still needed, this technical guide provides a solid foundation for researchers to begin exploring its properties and applications. Adherence to strict safety protocols is paramount when handling this and other related quinoline derivatives.
References
- BenchChem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
- BenchChem. (n.d.). Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.
- ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
- RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Chem-Impex. (n.d.). 2-Bromoquinoline.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
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- Chem-Impex. (n.d.). 2-Bromo-7-bromoquinoline.
- PubChem. (n.d.). Quinoline.
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- Santa Cruz Biotechnology. (n.d.). Quinoline Yellow.
- PMC. (n.d.). 8-Bromo-2-methylquinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
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